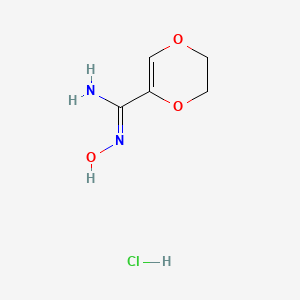
N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of hydroxylamine derivatives and dioxine intermediates. The reaction is carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride include:
- N-Hydroxy-1,2,4-oxadiazole-5-formamides
- Hydroxyurea derivatives
- Dioxine analogs
Uniqueness
What sets N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride apart from similar compounds is its unique chemical structure and the specific properties it imparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H9ClN2O3 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1,4-dioxine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-5(7-8)4-3-9-1-2-10-4;/h3,8H,1-2H2,(H2,6,7);1H |
InChI Key |
SVDQKMZFIFRNGI-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(=CO1)/C(=N/O)/N.Cl |
Canonical SMILES |
C1COC(=CO1)C(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


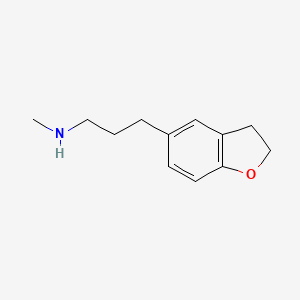

![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
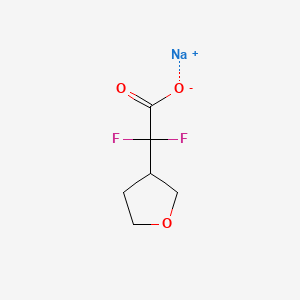

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
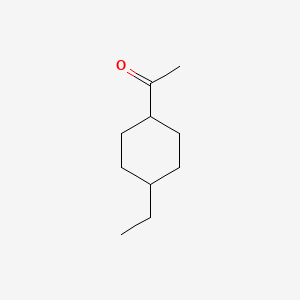
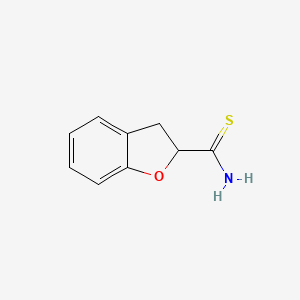
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)


![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
